Product packaging for Biotinate sulfoxide(1-)(Cat. No.:)

Biotinate sulfoxide(1-)

Cat. No.: B1263958
M. Wt: 259.3 g/mol
InChI Key: KCSKCIQYNAOBNQ-YBSFLMRUSA-M
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Description

Contextualization within Biotin (B1667282) Metabolism Research

Biotin undergoes metabolic transformation in the body, leading to the formation of several catabolites, with bisnorbiotin (B46279) and biotin sulfoxide (B87167) being the major ones in humans, swine, and rats. nih.gov Research into biotin metabolism often involves tracking the excretion of these metabolites to understand the rates and pathways of biotin breakdown. For instance, increased urinary excretion of biotin sulfoxide has been observed during pregnancy and in individuals undergoing treatment with certain anticonvulsants, suggesting an alteration in biotin catabolism under these conditions. nih.gov

Studies have demonstrated that when human subjects are administered large oral doses of biotin, the urinary excretion of biotin sulfoxide increases significantly, confirming that it is a metabolite of biotin. physiology.org This metabolic pathway is a key area of investigation for understanding how the body regulates biotin levels and responds to supplementation or pathological states.

Significance as a Biotin Metabolite or Analog in Biochemical Pathways

Biotin sulfoxide's role extends beyond being a simple breakdown product. It serves as a substrate for specific enzymes, highlighting its active participation in biochemical pathways. In some organisms, biotin sulfoxide can be reduced back to biotin, suggesting a potential salvage pathway. For example, the enzyme biotin sulfoxide reductase, found in some bacteria, can catalyze the reduction of d-biotin d-sulfoxide to d-biotin. genome.jpacs.org This enzymatic activity underscores the biological relevance of biotin sulfoxide.

Furthermore, biotin sulfoxide has been utilized as a biotin analog in research to probe the mechanisms of enzymes involved in biotin metabolism and transport. Its structural similarity to biotin, with the key difference being the oxidized sulfur atom, makes it a useful tool for studying enzyme specificity and function.

Stereoisomeric Considerations in Biotin Sulfoxide Research

The oxidation of the sulfur atom in biotin is a stereospecific process, resulting in two possible stereoisomers of biotin sulfoxide: d-biotin d-sulfoxide and d-biotin l-sulfoxide. acs.org These stereoisomers have distinct chemical and biological properties. The orientation of the sulfoxide oxygen atom relative to the rest of the molecule influences its interactions with enzymes and other molecules. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N2O4S- B1263958 Biotinate sulfoxide(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N2O4S-

Molecular Weight

259.3 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/p-1/t6-,7-,9-,17?/m0/s1

InChI Key

KCSKCIQYNAOBNQ-YBSFLMRUSA-M

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)[O-])NC(=O)N2

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)[O-])NC(=O)N2

Synonyms

iotin sulfoxide
D-biotin-d-sulfoxide

Origin of Product

United States

Chemical Formation and Synthetic Methodologies of Biotin Sulfoxide

Oxidative Formation of Biotin (B1667282) Sulfoxide (B87167)

The conversion of biotin to biotin sulfoxide can occur through both non-enzymatic chemical reactions and regulated biological pathways within living organisms.

The thioether group in the biotin structure is susceptible to oxidation by various chemical agents. researchgate.net Controlled oxidation is a common method for the laboratory preparation of biotin sulfoxide.

Hydrogen peroxide is a frequently used oxidant for this purpose. The reaction of d-biotin with hydrogen peroxide under controlled conditions yields a mixture of the two diastereoisomeric forms of biotin sulfoxide. researchgate.net The ease of this oxidation highlights the practical biochemical importance of understanding the properties of these oxidized products. researchgate.net

Other oxidizing agents can also lead to the formation of biotin sulfoxide, sometimes as an unintended side product. For instance, during the solid-phase synthesis of 3'-biotinylated oligonucleotides, the iodine/pyridine/water mixture used in the oxidation step of each cycle can oxidize the sulfur atom in the biotin moiety to a sulfoxide. nih.govtandfonline.com Similarly, t-butylhydroperoxide has been shown to completely oxidize biotin to the sulfoxide level in this context. tandfonline.com The susceptibility of biotin's sulfur atom to oxidation is a known factor in synthetic chemistry, and its potential oxidation to biotin sulfoxide or even biotin sulfone is a consideration in various chemical processes. researchgate.net

Table 1: Chemical Oxidants for Biotin Sulfoxide Formation

Oxidizing AgentContext of UseOutcome
Hydrogen PeroxideLaboratory synthesisFormation of biotin sulfoxide diastereomers researchgate.net
Iodine/Pyridine/WaterOligonucleotide synthesisPartial oxidation to biotin sulfoxide tandfonline.com
t-ButylhydroperoxideOligonucleotide synthesisComplete oxidation to biotin sulfoxide tandfonline.com

In biological systems, biotin sulfoxide is a naturally occurring catabolite of biotin. wikipedia.org The metabolism of biotin in mammals proceeds through two primary pathways: one involving the β-oxidation of the valeric acid side chain, and the other involving the oxidation of the sulfur atom. nih.gov This sulfur oxidation pathway leads to the formation of biotin-l-sulfoxide, biotin-d-sulfoxide (B8067910), and biotin sulfone. nih.gov This process occurs in the smooth endoplasmic reticulum and is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov

Microorganisms are also capable of oxidizing biotin. Early research demonstrated that the fermentation of biotin with the fungus Aspergillus niger results in the formation of biotin-l-sulfoxide. researchgate.net Interestingly, fermentation with Neurospora crassa was found to produce both enantiomers of biotin sulfoxide. researchgate.net In some organisms, such as Escherichia coli, biotin sulfoxide can be reduced back to biotin, suggesting a role for this metabolite in biotin homeostasis. caymanchem.com

Synthetic Routes for Biotin Sulfoxide and Related Structures

The synthesis of biotin sulfoxide in a laboratory setting can be achieved through direct oxidation or as part of more complex synthetic strategies aimed at producing biotin analogs.

The most direct laboratory synthesis of biotin sulfoxide involves the controlled oxidation of d-biotin. As previously mentioned, the use of hydrogen peroxide is a well-established method for this transformation. researchgate.net This reaction generates a new chiral center at the sulfur atom, resulting in the formation of two diastereoisomers. researchgate.net These isomers can be separated and have been characterized. researchgate.net The synthesis of biotin sulfoxide has also been noted as a side reaction during the synthesis of biotinylated oligonucleotides, where the oxidizing reagents used in the synthetic cycle can convert the biotin moiety to its sulfoxide form. nih.govtandfonline.com

Enzymology and Biochemical Mechanisms of Biotin Sulfoxide Reductase Bsor

Identification and Characterization of Biotin (B1667282) Sulfoxide (B87167) Reductase

The study of Biotin Sulfoxide Reductase (BSOR) has revealed a fascinating enzyme with distinct characteristics depending on its source organism. Its discovery and classification have placed it within a major superfamily of enzymes, while its functional mechanisms highlight key differences among its isoforms.

Biotin sulfoxide reductase has been identified and characterized in various organisms, with notable research focusing on the enzymes from Rhodobacter sphaeroides and Escherichia coli. The BSOR from Rhodobacter sphaeroides f. sp. denitrificans has been successfully cloned, its genomic DNA sequenced, and heterologously expressed for detailed study. acs.org In E. coli, the enzyme is encoded by the bisC gene. acs.orguniprot.org

BSOR is classified as a member of the large and diverse dimethyl sulfoxide (DMSO) reductase superfamily of molybdoenzymes. annualreviews.orgasm.org This superfamily encompasses a wide range of enzymes that catalyze various oxygen atom transfer reactions. annualreviews.org Phylogenetic analyses place BSOR within a group of these enzymes that utilize a serine residue to coordinate the molybdenum cofactor, alongside enzymes like DMSO reductase (DmsA and DorA) and trimethylamine (B31210) N-oxide reductase (TorA). asm.org

Key differences exist between BSOR isoforms. For instance, the enzyme from R. sphaeroides can directly utilize NADPH as an electron donor. acs.orgnih.gov In contrast, the E. coli isoform, BisC, requires additional accessory proteins for its function. acs.orgnih.govmdpi.com This distinction points to different evolutionary adaptations and electron transfer strategies among bacterial species.

The dependence on other proteins for activity is a significant characteristic of certain BSOR isoforms, particularly the one found in E. coli. Early investigations and subsequent studies have demonstrated that E. coli BSOR requires a small, heat-stable, thioredoxin-like protein for its catalytic activity. acs.orguniprot.orgnih.gov This places it functionally within the group of thioredoxin-dependent enzymes, which rely on the thioredoxin system to regenerate their active state. frontiersin.org

Conversely, the purified recombinant BSOR from R. sphaeroides is unique in that it functions independently, utilizing NADPH as a direct electron donor without the need for any auxiliary proteins like thioredoxin. acs.orgnih.govacs.org This fundamental difference in the electron transfer pathway underscores the diversity within the BSOR enzyme family. While other reductases, such as methionine sulfoxide reductase A (MsrA), also depend on a thioredoxin system, BSORs are distinguished by their reliance on a molybdopterin cofactor for catalysis. pnas.org The reliance of E. coli BSOR on a thioredoxin-like component highlights a convergent evolutionary strategy for electron transport in cellular redox reactions. acs.orgmdpi.com

Catalytic Mechanism and Kinetic Analysis of Biotin Sulfoxide Reduction

The catalytic activity of BSOR is a highly specific and efficient process involving complex redox chemistry, precise enzyme kinetics, and a critical dependence on specific cofactors and metal ions.

BSOR catalyzes the fundamental reaction of reducing d-biotin d-sulfoxide to d-biotin. acs.orgnih.gov The core of this catalytic process involves an oxygen atom transfer mechanism. nih.gov Resonance Raman spectroscopy and isotope labeling studies have confirmed that the enzyme cycles between an oxidized mono-oxo-Mo(VI) state and a reduced des-oxo-Mo(IV) state. nih.gov These studies provided direct evidence that during catalysis, the terminal oxo group at the molybdenum center is transferred from the biotin sulfoxide substrate and becomes exchangeable with water upon redox cycling. nih.gov

The electron transfer pathways differ between BSOR isoforms. In the R. sphaeroides enzyme, electrons are transferred directly from the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) coenzyme. acs.orgnih.gov Kinetic isotope studies have further revealed that the enzyme specifically utilizes the 4R-hydrogen from the nicotinamide ring of NADPH for the reduction. acs.orgacs.org In E. coli, the pathway is more intricate, necessitating a flavoprotein and a thioredoxin-like protein to shuttle electrons to the enzyme, and the definitive physiological electron donor is still under investigation. acs.orgnih.govmdpi.com

Kinetic analyses of the R. sphaeroides BSOR have shown that its reaction follows a Ping Pong Bi-Bi kinetic mechanism. acs.orgnih.govacs.org A notable feature of this enzyme is the occurrence of double competitive substrate inhibition at high concentrations of both NADPH and biotin sulfoxide (BSO). acs.orgnih.govacs.org The enzyme displays a clear preference for NADPH over NADH as its electron-donating substrate. nih.govacs.org

Table 1: Kinetic Parameters of Rhodobacter sphaeroides Biotin Sulfoxide Reductase

Electron Donor Substrate Km Ki
NADPH Biotin Sulfoxide 714 µM 6.10 mM
NADPH NADPH 65 µM 900 µM
NADH Biotin Sulfoxide 132 µM -
NADH NADH 1.25 mM -

Data sourced from Pollock & Barber, 2001. nih.govacs.org

While BSOR shows a marked preference for biotin sulfoxide, it can also reduce other substrates, including dimethyl sulfoxide and methionine sulfoxide. acs.org The E. coli BSOR, BisC, has been identified as a methionine sulfoxide reductase that specifically acts on the free (S)-enantiomer of methionine sulfoxide (Met-S-SO). uniprot.orgnih.govbohrium.com It does not, however, reduce the (R)-enantiomer or methionine sulfoxide residues that are part of a protein chain. uniprot.orgnih.govbohrium.com

BSOR is a classic molybdoenzyme, with its catalytic activity being entirely dependent on a molybdenum (Mo) cofactor. acs.orgnih.govnih.gov The enzyme specifically incorporates a molybdenum-bis(molybdopterin guanine (B1146940) dinucleotide) (Mo-bis-MGD) cofactor at its active site. uniprot.orgmdpi.com The essential role of molybdenum is demonstrated by experiments where cells grown in a tungsten-enriched medium produce a BSOR enzyme with significantly diminished activity. acs.orgnih.govacs.org

The molybdenum ion is the locus of the enzyme's redox activity, cycling between the Mo(VI) and Mo(IV) oxidation states during catalysis. nih.gov The integrity of the active site and the binding of this vital cofactor are maintained by specific amino acid residues. Chemical modification studies have implicated histidine residues in the coordination of the molybdenum cofactor; treatment with diethylpyrocarbonate results in the irreversible inactivation of the enzyme and the release of the cofactor. acs.orgnih.govacs.org Furthermore, research has identified a specific tryptophan residue (W90) as being critical for efficient catalysis, likely by functioning as a hydrogen bond donor to the oxo group attached to the molybdenum center in its oxidized state. researchgate.net

Structural Biology and Molecular Interactions of BSOR

The structural and molecular characteristics of Biotin Sulfoxide Reductase (BSOR) are fundamental to understanding its catalytic mechanism and substrate specificity. Although a crystal structure for BSOR is not yet available, a combination of biochemical, spectroscopic, and computational methods has provided significant insights into its architecture and function.

Active Site Characterization and Ligand Binding Interactions

The active site of BSOR is a complex environment that orchestrates the binding of substrates and the transfer of electrons necessary for catalysis. A key component of the active site is the molybdenum cofactor (Moco), specifically the bis(molybdopterin guanine dinucleotide)molybdenum cofactor. acs.org This cofactor is essential for the reductase activity. Studies on BSOR from Rhodobacter sphaeroides have shown that the enzyme requires molybdenum for all its activities, and substitution with tungsten leads to a significant decrease in function. nih.gov

The enzyme utilizes NADPH as a direct electron donor, a unique feature among the DMSO reductase family, which typically relies on separate electron-transfer proteins. acs.org The reduction of BSOR by NADPH is a rapid process, faster than the steady-state turnover, and proceeds without a detectable Mo(V) intermediate species. acs.org Kinetic studies indicate that the enzyme follows a Ping Pong Bi-Bi mechanism, with both NADPH and biotin sulfoxide exhibiting competitive substrate inhibition at high concentrations. nih.gov

Several amino acid residues are critical for the catalytic activity of BSOR. In Rhodobacter sphaeroides BSOR, Serine 121 has been identified as an essential residue for catalysis, although it is not required for molybdenum coordination or the binding of the molybdopterin guanine dinucleotide. nih.gov Site-directed mutagenesis studies where Serine 121 was replaced with cysteine, threonine, or alanine (B10760859) resulted in mutant proteins that were devoid of BSOR activity. nih.gov

Another crucial residue is Tryptophan 90, which is thought to be involved in hydrogen bonding to an oxo group on the Mo(VI) center. nih.gov Mutagenesis of this residue to phenylalanine, tyrosine, or alanine leads to a drastic reduction in catalytic activity and traps the molybdenum in an intermediate Mo(V) oxidation state, highlighting its role in efficient substrate utilization. nih.gov Furthermore, a tyrosine residue in the active site of BSOR, which is absent in the related enzyme trimethylamine-N-oxide reductase (TMAOR), is implicated in the ability of BSOR to reduce S-oxides. nih.gov

Ligand binding studies have revealed specific interactions within the active site. Cyanide acts as a reversible inhibitor of both NADPH:BSO and NADPH:ferricyanide (B76249) reductase activities. nih.gov This suggests that cyanide competes with the substrate for binding at the molybdenum center.

Homology Modeling and Computational Structural Insights

In the absence of an experimentally determined crystal structure, homology modeling has been employed to gain structural insights into BSOR. A structural model of Rhodobacter sphaeroides BSOR was generated using the known structures of related enzymes, including R. sphaeroides dimethyl sulfoxide reductase, Rhodobacter capsulatus dimethyl sulfoxide reductase, and Shewanella massilia trimethylamine N-oxide reductase, as templates. acs.org

This computational model identified a potential NADPH-binding site located within the active-site funnel. acs.org This positioning would allow for the direct reduction of the molybdenum center by NADPH, consistent with the observed kinetics. acs.org Site-directed mutagenesis of residues within this proposed binding region, specifically Arg137 and Asp136, was performed to test this hypothesis. The resulting mutations diminished the ability of NADPH to serve as an electron donor, providing strong evidence for the location of the NADPH-binding site in the predicted active-site funnel. acs.org

Enzyme Inhibition Studies and Mechanistic Implications

Enzyme inhibition studies have been instrumental in elucidating the kinetic mechanism of BSOR. The enzyme exhibits double competitive substrate inhibition by both NADPH and biotin sulfoxide (BSO). nih.gov This indicates that at high concentrations, each substrate can bind to the enzyme in a non-productive manner, interfering with the binding of the other substrate.

Kinetic parameters for BSOR from Rhodobacter sphaeroides have been determined, showing a marked preference for NADPH over NADH as the electron donor. nih.gov The enzyme follows a Ping Pong Bi-Bi kinetic mechanism. nih.gov

SubstrateK_m (app)k_cat (app)k_cat/K_m (app)
NADPH269 µM500 s⁻¹1.86 x 10⁶ M⁻¹s⁻¹
NADH394 µM47 s⁻¹1.19 x 10⁵ M⁻¹s⁻¹
Biotin Sulfoxide (with NADPH)714 µM--
Biotin Sulfoxide (with NADH)132 µM--
Kinetic parameters for R. sphaeroides BSOR at pH 8.0. nih.gov

In addition to substrate inhibition, BSOR is susceptible to other inhibitors. Cyanide acts as a reversible inhibitor, suggesting it competes with the substrate at the active site. nih.gov In contrast, diethyl pyrocarbonate (DEPC) causes irreversible inactivation of the enzyme, which is accompanied by the release of the molybdenum cofactor. nih.gov This finding implicates the involvement of histidine residues in the coordination of the molybdopterin guanine dinucleotide. nih.gov

Genetic and Molecular Regulation of BSOR Expression

The gene encoding for biotin sulfoxide reductase is designated as bisC in Escherichia coli. semanticscholar.orgnih.gov The expression of BSOR appears to be constitutive, and its primary role is to enable the cell to utilize biotin sulfoxide as a source of biotin, which is crucial for survival when biotin is limited. nih.gov The bisC gene from Rhodobacter sphaeroides has been successfully cloned and expressed in a mutant E. coli strain deficient in its own BSOR, demonstrating functional complementation. nih.gov The translated protein sequence of R. sphaeroides BSOR shows significant sequence similarity (51%) to the E. coli enzyme and contains conserved molybdenum-pterin binding motifs. nih.gov

In E. coli, the BisC protein has also been identified as a methionine-(S)-sulfoxide reductase, playing a role in the assimilation of oxidized methionines. bohrium.comuniprot.org This dual functionality underscores the importance of BSOR in cellular defense against oxidative stress. The expression of the bisC gene in E. coli can be induced under certain experimental conditions, for instance, using IPTG in specific expression vectors. nih.gov While the primary regulation appears to be at the level of substrate availability, further research may uncover more intricate regulatory networks governing BSOR expression.

The following table summarizes the key genes and proteins involved in the enzymology of biotinate (B1238845) sulfoxide reduction.

Gene/ProteinOrganismFunction
Biotin Sulfoxide Reductase (BSOR)Rhodobacter sphaeroidesCatalyzes the reduction of d-biotin d-sulfoxide to d-biotin. acs.org
bisCEscherichia coliGene encoding for Biotin Sulfoxide Reductase. uniprot.org
Molybdopterin Guanine Dinucleotide (MGD)Various BacteriaProsthetic group essential for BSOR activity. nih.gov

Metabolic Pathways and Biological Roles of Biotin Sulfoxide

Biotin (B1667282) Sulfoxide (B87167) in Biotin Catabolism and Recycling

In mammals, the regulation of biotin levels is a crucial aspect of metabolic homeostasis, involving a balance between intestinal absorption, cellular uptake, utilization, recycling, and degradation. basicmedicalkey.comnih.gov Biotin sulfoxide is a key product of biotin's breakdown.

The catabolism of biotin in mammals proceeds through two primary pathways. wikipedia.orgcreative-proteomics.com One pathway involves the β-oxidation of the valeric acid side chain, leading to the formation of bisnorbiotin (B46279) and subsequently tetranorbiotin. basicmedicalkey.comcreative-proteomics.com The other major pathway is the oxidation of the sulfur atom within the thiophane ring, which results in the formation of biotin sulfoxide. basicmedicalkey.comwikipedia.org This oxidation renders the molecule biologically inactive in mammals. caymanchem.comnih.gov

Approximately half of the biotin in the human body is metabolized into inactive forms before being eliminated. basicmedicalkey.comnih.gov Biotin sulfoxide, along with bisnorbiotin, represents the principal catabolites found in human plasma and urine. ebi.ac.ukbasicmedicalkey.comnih.gov The typical molar ratio of biotin to its main metabolites, bisnorbiotin and biotin sulfoxide, in human urine and plasma is approximately 3:2:1. nih.gov Further oxidation of biotin sulfoxide can lead to the formation of biotin sulfone, another minor metabolite identified in human urine. nih.gov The excretion of these catabolites is a regulated process; during periods of biotin deficiency, the kidneys downregulate the excretion of biotin and its metabolites to conserve the body's supply. jci.org

Table 1: Major Biotin Catabolites in Mammals

MetaboliteFormation Pathway
Biotin sulfoxide Oxidation of the sulfur atom in the thiophane ring. basicmedicalkey.comwikipedia.org
Bisnorbiotin β-oxidation of the valeric acid side chain. basicmedicalkey.comcreative-proteomics.com
Biotin sulfone Further oxidation of biotin sulfoxide. nih.gov
Tetranorbiotin Further β-oxidation of bisnorbiotin. creative-proteomics.com

Biotin homeostasis is a dynamic process ensuring a sufficient supply of the vitamin for its essential role as a cofactor for five mammalian carboxylase enzymes. basicmedicalkey.comnih.gov The degradation of biotin to biotin sulfoxide is a key part of this regulatory system, representing an irreversible loss of the active cofactor. basicmedicalkey.commdpi.com

The recycling of biotin is critical for maintaining cofactor availability. When biotin-dependent enzymes are degraded, they release biocytin (B1667093) (biotin-lysine) or biotinylated peptides. basicmedicalkey.comrsc.org The enzyme biotinidase then cleaves biotin from lysine, releasing free biotin that can be re-utilized. basicmedicalkey.comrsc.orgresearchgate.net The formation of biotin sulfoxide stands in contrast to this recycling pathway, as it is a catabolic route that leads to the elimination of the vitamin. basicmedicalkey.com Certain conditions, such as pregnancy and long-term treatment with anticonvulsant drugs, are associated with accelerated biotin catabolism, which is thought to contribute to a state of biotin deficiency. basicmedicalkey.com

Biotin Sulfoxide as a Biotin Source in Microbial Systems

While mammals largely cannot utilize biotin sulfoxide, many microorganisms possess the enzymatic machinery to convert it back into its active form, d-biotin. caymanchem.comglpbio.com This capability allows them to use biotin sulfoxide present in their environment as a viable source of this essential vitamin. caymanchem.comglpbio.com

The key enzyme in this process is biotin sulfoxide reductase . ebi.ac.ukmicrobiologyresearch.org In Escherichia coli, this enzyme is encoded by the bisC gene. ebi.ac.uk Studies have shown that the biotin sulfoxide reduction system in E. coli can enzymatically reduce d-biotin d-sulfoxide to d-biotin. caymanchem.com Similarly, the biotin sulfoxide reductase from the bacterium Rhodobacter sphaeroides has been characterized and shown to effectively reduce biotin sulfoxide. semanticscholar.org This reduction is crucial for bacterial strains that may encounter oxidized forms of biotin and need to salvage them to support metabolic activities that depend on biotin as a cofactor. nih.gov For example, biotin is required for the function of acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis. nih.gov

Table 2: Microbial Utilization of Biotin Sulfoxide

MicroorganismEnzymeFunction
Escherichia coli Biotin sulfoxide reductase (BisC)Reduces biotin sulfoxide to d-biotin, allowing its use as a biotin source. ebi.ac.ukcaymanchem.com
Salmonella Typhimurium Biotin sulfoxide reductase (BisC)Repairs oxidized biotin, contributing to oxidative stress tolerance and virulence. microbiologyresearch.orgnih.gov
Rhodobacter sphaeroides Biotin sulfoxide reductaseCatalyzes the reduction of biotin sulfoxide to d-biotin. semanticscholar.org

Interplay with Oxidative Stress Response Mechanisms

Biotin sulfoxide and its reductase system are intricately linked to cellular defense against oxidative stress, particularly in bacteria. asm.org Oxidative stress, often mediated by reactive oxygen species (ROS) produced by host immune cells, can damage a variety of biological molecules, including vitamins and amino acids. nih.govmicrobiologyresearch.org The sulfur atom in biotin is susceptible to oxidation by ROS, leading to the formation of biologically inactive biotin sulfoxide. nih.govmicrobiologyresearch.orgnih.gov

The enzyme biotin sulfoxide reductase (BisC) functions as a repair enzyme, reversing this oxidative damage by reducing biotin sulfoxide back to biotin. microbiologyresearch.org Research on Salmonella enterica serovar Typhimurium has revealed that BisC plays a dual role in the oxidative stress response. microbiologyresearch.orgnih.gov It not only repairs oxidized biotin but also reduces oxidized methionine (methionine sulfoxide), another common target of ROS. microbiologyresearch.orgnih.gov

Experimental evidence supports the crucial role of BisC in protecting against oxidative damage. A S. Typhimurium mutant strain lacking the bisC gene (ΔbisC) exhibited significantly reduced survival when exposed to hydrogen peroxide (H₂O₂). microbiologyresearch.orgnih.gov This demonstrates that the ability to repair oxidized molecules like biotin is a vital component of the bacterial antioxidant defense system. microbiologyresearch.orgasm.org

Contribution to Microbial Virulence and Pathogenesis

The capacity to withstand oxidative stress is directly linked to the ability of pathogenic bacteria to survive within a host and cause disease. The biotin sulfoxide reductase system is a key contributor to this pathogenic fitness. nih.govmicrobiologyresearch.org

In Salmonella Typhimurium, BisC is essential for full virulence. microbiologyresearch.orgnih.gov The ΔbisC mutant strain showed impaired replication within IFN-γ activated macrophages, which are immune cells that produce a strong oxidative burst to kill invading pathogens. microbiologyresearch.orgnih.gov Interestingly, while the enzyme's ability to reduce methionine sulfoxide was important for tolerance to H₂O₂ in laboratory settings, its ability to repair biotin sulfoxide was specifically required for the mutant to grow inside these macrophages. nih.govnih.gov

Furthermore, studies in mouse models of infection confirmed the importance of biotin repair for pathogenesis. microbiologyresearch.orgnih.gov Both the ΔbisC mutant and a biotin-synthesis-deficient mutant (ΔbioB) were attenuated, indicating that bacteria rely on both making and repairing biotin to successfully establish an infection. microbiologyresearch.orgnih.gov The virulence of the ΔbisC mutant was even more reduced in a mouse strain known to produce a stronger oxidative response, directly linking the enzyme's protective function to in vivo survival. microbiologyresearch.orgnih.gov Because biotin sulfoxide reductase is present in many pathogens but not in their mammalian hosts, it is considered an attractive target for the development of new antimicrobial drugs. microbiologyresearch.org

Table 3: Role of Biotin Sulfoxide Reductase (BisC) in S. Typhimurium Virulence

ConditionObservation in ΔbisC MutantImplication
Exposure to H₂O₂ Reduced survival. microbiologyresearch.orgnih.govBisC is critical for tolerance to exogenous oxidative stress.
Infection of Macrophages Reduced replication. microbiologyresearch.orgnih.govRepair of oxidized biotin is essential for survival within host immune cells.
Infection in Mice Attenuated virulence. microbiologyresearch.orgnih.govBiotin repair is necessary for full pathogenesis in a host organism.

Metabolic Intermediates and Derivative Formation from Biotin Sulfoxide

The metabolism of biotin sulfoxide involves several key reactions. The most prominent in microbial systems is its reduction back to d-biotin , a reaction catalyzed by biotin sulfoxide reductase. semanticscholar.org

In addition to being a substrate for reduction, biotin sulfoxide can undergo further oxidation to form biotin sulfone . researchgate.netnih.gov Biotin sulfone has been identified as a minor metabolite in human urine. nih.gov

The enzymes that act on biotin sulfoxide can exhibit broad substrate specificity. The biotin sulfoxide reductase from R. sphaeroides is also capable of reducing other compounds, including methionine sulfoxide, dimethyl sulfoxide (DMSO), and nicotinamide (B372718) N-oxide. semanticscholar.org In E. coli, the BisC enzyme was found to function as a significant methionine sulfoxide reductase, specifically reducing the free S-diastereomer of methionine sulfoxide (Met-S-SO). bohrium.com This overlap in function highlights a broader role for these reductases in repairing various forms of oxidative damage to sulfur-containing molecules. microbiologyresearch.org

Analytical and Characterization Methodologies for Biotin Sulfoxide Research

Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. While biotin (B1667282) itself exhibits only weak absorption in the far UV range, with an absorption maximum around 204 nm, its derivatives and the enzymes it interacts with show distinct spectral properties. service.gov.uk The oxidation of biotin's sulfur atom to a sulfoxide (B87167), and further to a sulfone, alters its electronic environment. For instance, the fully oxidized product, biotin sulfone, has been observed to have a UV-Visible absorption maximum at 275 nm. jocpr.com

In the context of enzymatic studies, UV-Vis spectroscopy is invaluable. Research on biotin sulfoxide reductase from Rhodobacter sphaeroides has employed this technique to monitor the enzyme's various redox states. The oxidized form of the enzyme, which binds biotin sulfoxide, displays a characteristic protein absorption peak at 278 nm along with a broad shoulder centered around 370 nm. semanticscholar.orgnih.govacs.org This broad absorbance feature is associated with the molybdenum cofactor essential for the enzyme's catalytic activity. semanticscholar.org Changes in these spectra upon reduction of the enzyme provide insights into the catalytic mechanism of biotin sulfoxide conversion. nih.govacs.org

Compound/StateReported UV-Vis Absorption (λmax)Reference
Biotin~204 nm service.gov.uk
Biotin Sulfone275 nm jocpr.com
Oxidized Biotin Sulfoxide Reductase278 nm, ~370 nm (shoulder) semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic structure of molecules in solution. While extensive NMR data exists for biotin and its various synthetic derivatives, specific, publicly available spectral assignments for biotinate (B1238845) sulfoxide are scarce. nih.govrsc.orgresearchgate.netumich.eduacs.org However, the principles of NMR allow for predictions of the spectral changes that would occur upon oxidation of the sulfur atom in the thiophane ring.

The oxidation from a sulfide (B99878) (in biotin) to a sulfoxide would significantly alter the electron density around the sulfur atom. This change is expected to induce downfield shifts in the signals of adjacent protons and carbons in both ¹H and ¹³C NMR spectra due to the deshielding effect of the electronegative oxygen atom. The protons on the carbons neighboring the sulfur (C6 and C5) would be most affected. nih.gov Numerous studies have utilized ¹H and ¹³C NMR to characterize biotin and its conjugates, confirming the structural integrity of the core molecule during various chemical modifications. rsc.orgpreveligelab.orgrsc.org

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a key analytical technique for the identification and quantification of biotinate sulfoxide, particularly in complex biological fluids. It measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and structural elucidation through fragmentation analysis.

Biotinate sulfoxide is frequently identified as a metabolite of biotin in human urine and plasma. nih.gov The oxidation of the sulfur atom in biotin results in a predictable mass increase of 16 Da (due to the addition of an oxygen atom), a characteristic feature used for its identification in MS analyses. High-accuracy mass spectrometry can readily distinguish between biotin (C₁₀H₁₆N₂O₃S, MW: ~244.31 g/mol ) and biotin sulfoxide (C₁₀H₁₆N₂O₄S, MW: ~260.31 g/mol ). nih.govnih.gov

Tandem mass spectrometry (MS/MS) is often coupled with liquid chromatography (LC-MS/MS) to separate biotinate sulfoxide from other metabolites before detection, providing high specificity and sensitivity. researchgate.net This approach is essential for metabolic studies and for understanding the biotransformation pathways of biotin. nih.gov Furthermore, stable isotope-labeled versions of biotin sulfoxide, such as biotin sulfoxide-[¹³C₅], are synthesized and used as internal standards in quantitative MS studies to improve accuracy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS ApplicationReference
BiotinC₁₀H₁₆N₂O₃S244.31Parent compound for comparison nih.gov
Biotinate Sulfoxide(1-)C₁₀H₁₅N₂O₄S⁻259.30Identification as a metabolite nih.gov
Biotin SulfoxideC₁₀H₁₆N₂O₄S260.31Identification via +16 Da mass shift from biotin nih.gov
Biotin Sulfoxide-[¹³C₅]C₅¹³C₅H₁₆N₂O₄S265.27Isotope-labeled internal standard for quantification

Chromatographic Separation Methods

Chromatographic techniques are indispensable for isolating biotinate sulfoxide from complex mixtures, such as biological samples or reaction products, enabling its accurate quantification and further characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of biotin and its analogs, including the d- and l-stereoisomers of biotin sulfoxide. service.gov.uk The method's versatility allows for different separation modes, including anion-exchange and reversed-phase chromatography. nih.gov Anion-exchange HPLC has been shown to provide superior resolution between the biotin l- and d-sulfoxide isomers compared to reversed-phase methods. nih.gov However, detection can be challenging due to the weak UV absorbance of underivatized biotin and its metabolites. service.gov.uk To overcome this, HPLC systems are often coupled with highly sensitive detection methods, such as mass spectrometry or specialized avidin-binding assays. nih.govniph.go.jp

Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) is a prevalent method for the separation of biotin and its metabolites. acs.org In this technique, a nonpolar stationary phase (commonly C18 or C4) is used with a polar mobile phase.

Numerous RP-HPLC methods have been developed for biotinate sulfoxide analysis. These methods typically employ C18 columns and mobile phases consisting of an aqueous buffer (often containing an acid like trifluoroacetic acid, TFA, to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. nih.govacs.org Gradient elution, where the concentration of the organic modifier is increased over time, is commonly used to effectively separate a wide range of biotin-related compounds in a single run. acs.org For example, one study successfully separated the products of an enzymatic reaction, including biotin and biotin sulfoxide, on a Vydac C18 column using a 35-minute linear gradient of 0.05% aqueous TFA and an acetonitrile/TFA mixture. acs.org In another application, RP-HPLC with a C18 column was used to fractionate cerebrospinal fluid, with the identity of eluting metabolites like biotin sulfoxide confirmed by comparing their retention times to those of authentic radiolabeled standards. nih.gov

HPLC MethodColumnMobile Phase / GradientDetectionApplicationReference
Reversed-Phase HPLCVydac C₁₈ (4.6 × 250 mm)35 min linear gradient of aqueous TFA (0.05%) to TFA (0.05%):acetonitrile (70:30 v/v)Not specified (likely UV or MS)Analysis of enzymatic reaction products (BSO to biotin) acs.org
Anion-Exchange HPLCNot specifiedNot specifiedNot specifiedGreater resolution between biotin l- and d-sulfoxide nih.gov
Reversed-Phase HPLCC18 columnNot specifiedAvidin-binding assaySeparation of biotin metabolites in cerebrospinal fluid nih.gov
HPLCNot specifiedMethanol, 10 mM potassium phosphate (B84403) (pH 3.0), acetonitrile (gradient)UVQuantification of biotin in complex drug formulations researchgate.net

Biochemical and Enzyme Activity Assays for Biotin Sulfoxide and BSOR

Biochemical and enzyme activity assays are fundamental to understanding the biological role of biotin sulfoxide and the function of biotin sulfoxide reductase (BSOR), the enzyme responsible for its reduction back to biotin.

Microbiological Assays

Microbiological assays have historically been a cornerstone for the determination of biotin and its vitamers, including biotin sulfoxide. These assays leverage the nutritional requirements of specific microorganisms that can utilize biotin and its derivatives for growth.

One common approach is the disk diffusion assay . In this method, a test organism, such as a biotin-auxotrophic mutant of Escherichia coli (e.g., strain ΔMu29), is spread on a minimal glucose medium. acs.orgsemanticscholar.org Filter paper disks impregnated with samples containing biotin or its metabolites are placed on the agar (B569324) surface. The presence of a growth zone around the disk indicates the utilization of the compound by the microorganism. This method can confirm the conversion of biotin sulfoxide to biotin by BSOR, as the resulting biotin will support the growth of the biotin-dependent bacteria. acs.orgsemanticscholar.org

Different microorganisms exhibit varying specificities for biotin vitamers. For instance, Lactobacillus plantarum (formerly Lactobacillus casei) can utilize both d-biotin and biotin-d-sulfoxide (B8067910), but not biotin-l-sulfoxide to the same extent. tandfonline.comjtnrs.comasm.org In contrast, some strains of Bacillus subtilis can utilize a wider range of biotin derivatives, including both d- and l-isomers of biotin sulfoxide. tandfonline.com By comparing the growth responses of different microorganisms to a sample, researchers can infer the relative proportions of biotin and its various sulfoxide forms. tandfonline.comjtnrs.com For example, the amount of biotin derivatives can be estimated by subtracting the values obtained with L. arabinosus (which has a more limited response) from those obtained with a more versatile strain like Bacillus subtilis 565-1-UV-32. tandfonline.com

Table 1: Microbial Specificity in Biotin Vitamer Assays

MicroorganismUtilizes d-BiotinUtilizes d-Biotin-d-sulfoxideUtilizes d-Biotin-l-sulfoxideReference
Lactobacillus plantarumYesYesLimited tandfonline.comjtnrs.comasm.org
Bacillus subtilis (strain 565-1-UV-32)YesYesYes tandfonline.com
Escherichia coli (ΔMu29)YesNo (requires conversion to biotin)No (requires conversion to biotin) acs.orgsemanticscholar.org

Spectrophotometric and Spectrofluorimetric Methods

Spectrophotometric and spectrofluorimetric methods offer sensitive and quantitative means to study the kinetics of enzymes like BSOR and to determine the concentration of biotin sulfoxide.

Spectrophotometric assays for BSOR activity typically monitor the oxidation of a cofactor, such as NADPH or NADH, at a specific wavelength. acs.org The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the rate of the enzymatic reaction. acs.org These assays are performed in a buffered solution at an optimal pH, with known concentrations of the enzyme, cofactor, and biotin sulfoxide. acs.org Artificial electron acceptors like ferricyanide (B76249) can also be used, which can help in dissecting the different activities of the enzyme. acs.org

Spectrofluorimetric methods provide an alternative and often more sensitive approach. One such method for biotin determination involves its oxidation by cerium(IV) ammonium (B1175870) sulfate (B86663) in an acidic medium. nih.govsemanticscholar.orgresearchgate.net This reaction produces cerium(III), which is fluorescent. The fluorescence intensity of cerium(III), measured at an emission wavelength of 365 nm after excitation at 255 nm, is proportional to the initial concentration of biotin. nih.govsemanticscholar.orgresearchgate.net This method has been validated for the determination of biotin in pharmaceutical preparations and demonstrates high sensitivity, with a detection limit as low as 2.41 ng/mL. nih.govresearchgate.net While this method is primarily for biotin, it can be adapted for biotin sulfoxide studies, particularly when coupled with a reduction step to convert the sulfoxide to biotin prior to analysis.

Table 2: Parameters for Spectrofluorimetric Determination of Biotin

ParameterValueReference
Excitation Wavelength (λex)255 nm nih.govsemanticscholar.orgresearchgate.net
Emission Wavelength (λem)365 nm nih.govsemanticscholar.orgresearchgate.net
Concentration Range30-120 ng/mL nih.govresearchgate.net
Limit of Detection (LOD)2.41 ng/mL nih.govresearchgate.net
Limit of Quantitation (LOQ)7.29 ng/mL nih.govresearchgate.net

Competitive Binding Assays and Enzyme-Linked Immunosorbent Assays (ELISA)

Competitive binding assays and ELISAs are widely used for the detection and quantification of biotin and its metabolites due to their high specificity and sensitivity. These assays are based on the strong and specific interaction between biotin and avidin (B1170675) or streptavidin.

In a typical competitive ELISA for biotin, a known amount of biotin, often conjugated to an enzyme like peroxidase, competes with the biotin in a sample for a limited number of binding sites on an avidin-coated solid phase. acs.orgpodiatry.com The amount of enzyme-linked biotin that binds is inversely proportional to the concentration of free biotin in the sample. The signal generated by the enzyme's substrate is then measured, allowing for the quantification of biotin. podiatry.com

It is important to note that these assays often measure "total avidin-binding substances" (TABS), which include not only biotin but also its metabolites like biotin sulfoxide and bisnorbiotin (B46279), as they can also bind to avidin, albeit with varying affinities. acs.orgacs.orgjst.go.jp For instance, the cross-reactivity of biotin-d-sulfoxide can be around 34.7%, while that of biotin-l-sulfoxide is approximately 24.5% compared to biotin. acs.org This lack of complete specificity can lead to an overestimation of biotin concentration if metabolites are present. nih.govnih.gov To address this, these assays are often coupled with chromatographic separation techniques like HPLC to first separate the different vitamers before quantification. nih.govnih.gov

Radiolabeling Techniques for Metabolic Tracing

Radiolabeling is a powerful tool for tracing the metabolic fate of biotin in vivo and in vitro. By introducing a radioactive isotope into the biotin molecule, researchers can follow its absorption, distribution, metabolism, and excretion.

Commonly used isotopes for labeling biotin include carbon-14 (B1195169) (¹⁴C) and, more recently, carbon-11 (B1219553) (¹¹C). mdpi.comkcl.ac.uknih.gov D-(Carbonyl-¹⁴C)biotin has been used to study biotin metabolism in rats. nih.gov Following administration, urine samples are collected and analyzed using HPLC coupled with a radiometric flow detector to identify and quantify the radiolabeled biotin and its metabolites, such as bisnorbiotin and biotin sulfoxide. nih.gov Such studies have shown that in rats, similar to humans, bisnorbiotin and biotin sulfoxide are the two principal metabolites of biotin. nih.gov

The development of [¹¹C]biotin for use with Positron Emission Tomography (PET) allows for the non-invasive, quantitative study of biotin trafficking in vivo. mdpi.comkcl.ac.uk This technique provides real-time information on the distribution of biotin to various organs and tissues. mdpi.comkcl.ac.uk Radiometabolite analysis following the injection of [¹¹C]biotin can reveal the formation of metabolites like [¹¹C]biotin sulfoxide over time. kcl.ac.uk

Electrochemical Methods for Biotin Sulfoxide Analysis

Electrochemical methods offer a rapid and sensitive alternative for the analysis of biotin and its derivatives. These techniques are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.

The electrooxidation of biotin has been shown to generate biotin sulfoxide. researchgate.netnih.gov This process typically involves a one-electron and one-proton transfer. nih.gov Various modified electrodes have been developed to enhance the sensitivity and selectivity of biotin detection. For example, a glassy carbon electrode modified with heme and gold nanoparticles has been used for the ultrasensitive determination of biotin, with a detection limit as low as 0.0016 µmol·L⁻¹. researchgate.netnih.gov Another approach utilizes a boron-doped diamond electrode modified with a Nafion film, which can detect biotin at concentrations below 1 nM. researchgate.netresearchgate.net

These electrochemical sensors can be applied to the analysis of biotin in complex biological samples like blood plasma. researchgate.netresearchgate.net While these methods are often designed for biotin, the understanding of biotin's electrochemical behavior, including its oxidation to biotin sulfoxide, is crucial for the development of specific sensors for the direct analysis of biotin sulfoxide.

Computational and Theoretical Studies on Biotin Sulfoxide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for understanding the behavior of biotin (B1667282) sulfoxide (B87167), particularly its interactions within biological systems. Techniques such as classical molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) are employed to study these complex systems.

Classical MD simulations can be used to model biotin sulfoxide in various environments, such as in aqueous solution or within the active site of an enzyme like biotin sulfoxide reductase. uni-muenchen.de These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. For biotin sulfoxide, force field parameters can be derived from existing parameters for similar molecules or developed specifically using quantum chemical calculations. uiuc.edu MD simulations can reveal information about the dynamics, conformational changes, and intermolecular interactions of the molecule over time.

For studying chemical reactions, such as the reduction of biotin sulfoxide, QM/MM simulations are particularly powerful. In this approach, the region of the system where the reaction occurs (e.g., the sulfoxide group and surrounding active site residues) is treated with a high level of quantum mechanics theory, while the rest of the system (the protein and solvent) is treated with classical mechanics. uni-muenchen.de This method allows for the accurate modeling of bond-breaking and bond-forming events, providing detailed mechanistic insights that are not accessible with purely classical simulations.

Quantum Chemical Calculations of Electronic and Energetic Properties

Quantum chemical calculations are used to investigate the intrinsic electronic and energetic properties of biotin sulfoxide. Methods like Density Functional Theory (DFT) are commonly applied to compute a wide range of molecular properties. physchemres.org

These calculations can determine the three-dimensional structure of biotin sulfoxide isomers and calculate their relative stabilities. Analysis of the electronic structure provides insights into the distribution of electron density, molecular orbitals, and electrostatic potential. For instance, Natural Bond Orbital (NBO) analysis can be performed to evaluate Mulliken charges, identifying the partial charges on each atom and highlighting the polar nature of the S=O bond. physchemres.org

Furthermore, quantum chemistry can be used to model the reactivity of biotin sulfoxide. By calculating the energies of reactants, transition states, and products, researchers can determine reaction energy barriers and investigate reaction mechanisms. For example, energy decomposition analysis can reveal the nature of the interactions between biotin sulfoxide and other molecules, breaking them down into components such as electrostatics, orbital interactions, and dispersion forces. researchgate.net These calculations are crucial for understanding the specificity and efficiency of enzymes that process biotin sulfoxide.

Kinetic Isotope Effect Studies in Biotin Sulfoxide Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions by observing the change in reaction rate upon isotopic substitution. princeton.edu Studies on the enzyme biotin sulfoxide reductase, which catalyzes the reduction of d-biotin d-sulfoxide (BSO) to d-biotin, have utilized KIE to understand the details of the hydride transfer step. acs.orgacs.org

In the reaction catalyzed by Rhodobacter sphaeroides biotin sulfoxide reductase, NADPH serves as the electron donor. nih.gov To probe the mechanism, researchers used stereospecifically deuterated (R)-NADPD and (S)-NADPD. A primary kinetic isotope effect of 2.6 on Vmax was observed when (R)-NADPD was used, but not with (S)-NADPD. acs.org This finding indicates that the transfer of a hydride from the 4R-position of the nicotinamide (B372718) ring of NADPH is a rate-determining step in the reaction. acs.orgnih.gov The absence of a KIE with (S)-NADPD confirms the high stereospecificity of the enzyme. acs.org

These studies have been instrumental in defining the catalytic mechanism of biotin sulfoxide reductase, showing it follows a Ping Pong Bi-Bi mechanism and exhibits substrate inhibition by both NADPH and BSO. acs.orgacs.org

Kinetic Parameters for Biotin Sulfoxide Reductase
SubstrateElectron DonorKmKiReference
Biotin Sulfoxide (BSO)NADPH714 µM6.10 mM acs.orgnih.gov
NADPH-65 µM900 µM acs.orgnih.gov
Biotin Sulfoxide (BSO)NADH132 µM- nih.gov
NADH-1.25 mM- nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of biotin sulfoxide is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the range of possible shapes (conformations) a molecule can adopt and the dynamics of its transitions between these states.

MD simulations of the parent molecule, biotin, in aqueous solution have shown that it is highly flexible, capable of jumping between extended, semi-folded, and folded states. acs.org Similar simulations can be applied to biotin sulfoxide to understand how the introduction of the polar sulfoxide group influences its conformational landscape. The sulfoxide group, being a hydrogen bond acceptor, could lead to different intramolecular hydrogen bonding patterns and solvation structures compared to biotin.

Simulations of biotin bound to proteins like avidin (B1170675) or streptavidin have provided detailed insights into the specific conformations required for high-affinity binding. uni-muenchen.deresearchgate.net These studies reveal that conformational changes in both the ligand and the protein's binding pocket are crucial for complex formation. nih.gov For biotin sulfoxide, MD simulations could be used to predict its binding mode to enzymes or transport proteins, analyzing how the stereochemistry of the sulfoxide group affects the stability of the protein-ligand complex and identifying key interactions, such as hydrogen bonds and van der Waals contacts, that govern binding.

Advanced Research Perspectives on Biotin Sulfoxide and Its Anionic Form

Investigation of Enantiomeric Specificity in Biological Systems

The introduction of a stereocenter at the sulfur atom upon oxidation of biotin (B1667282) means that biological systems often exhibit distinct specificity towards one enantiomer over the other. This specificity is primarily dictated by the enzymes that metabolize these compounds.

Enzymatic Reduction: A key class of enzymes, biotin sulfoxide (B87167) reductases, demonstrates this enantiomeric preference. For instance, the reductase from Rhodobacter sphaeroides f. sp. denitrificans specifically catalyzes the reduction of d-biotin d-sulfoxide back to d-biotin, utilizing NADPH as an electron donor. acs.orgnih.gov Similarly, the biotin sulfoxide reduction system in E. coli is capable of reducing biotin (S)-sulfoxide (d-sulfoxide) to provide the cell with a usable source of biotin. caymanchem.com In contrast, other reductases may target the opposite enantiomer. This is analogous to methionine sulfoxide reductases (MsrA and MsrB), which are specific for the S- and R-enantiomers of methionine sulfoxide, respectively. nih.gov The biotin sulfoxide reductase BisC from E. coli has been shown to reduce the S-enantiomer of free methionine sulfoxide, highlighting a potential crossover in substrate specificity. nih.gov

Protein Binding: The binding affinity of biotin sulfoxide enantiomers to avidin (B1170675) and streptavidin, proteins known for their remarkably strong interaction with biotin, is also stereospecific. biocare.netwikipedia.org Oxidation of the sulfur atom generally reduces the binding affinity compared to native biotin. However, the spatial orientation of the sulfoxide's oxygen atom plays a critical role. Studies on derivatives have shown that one enantiomer (the α-sulfoxide) of a biotinylamidoethyl-3-(4-hydroxy-3-[125I]iodophenyl)propionamide complex with avidin has a dissociation half-life of 25 days. In stark contrast, the corresponding β-sulfoxide dissociates 446 times faster, with a half-life of only 0.092 days, likely due to steric hindrance between the sulfoxide oxygen and the protein's binding pocket.

Exploration of Interactions with Other Biomolecules and Metal Centers

The chemical modification from a thioether in biotin to a sulfoxide alters its electronic and steric properties, thereby influencing its interactions with various biological molecules and metal ions.

Protein Interactions: The primary biomolecular interaction studied is with avidin and streptavidin. biocare.netwikipedia.org The avidin-biotin complex is one of the strongest non-covalent bonds known in nature. thermofisher.com While biotin sulfoxide can still bind, the affinity is modulated by the stereochemistry of the sulfoxide group, as noted by the significant difference in dissociation rates between the α- and β-sulfoxide forms. The near-neutral isoelectric point of streptavidin makes it less prone to non-specific background staining in assays compared to the more positively charged avidin, a factor that remains relevant when studying the binding of derivatives like biotin sulfoxide. biocare.net

Interactions with Metal Centers: The thioether sulfur in biotin is a "soft" donor atom with a known affinity for soft metal ions like platinum(II) (Pt²⁺) and silver(I) (Ag⁺). researchgate.netnih.gov Oxidation to a sulfoxide changes this characteristic. The sulfoxide group is considered a "harder" donor, which reduces the affinity for soft metal centers like Pt²⁺. researchgate.net However, the oxygen atom of the sulfoxide can participate in coordination with various divalent cations. Studies on biotin and its derivatives have shown that metal ions can interact with the ureido group, the carboxylate group, and the sulfur atom, with the specific coordination influencing the orientation of the molecule. nih.govnih.gov The stereoselective coordination of metal ions to the thioether of biotin has been observed, and it is plausible that the chiral sulfoxide group in biotinate (B1238845) sulfoxide(1-) would likewise induce stereospecificity in its metal complexes. nih.gov

Methodological Advancements in Detection and Quantification

The structural similarity between biotin and its sulfoxide enantiomers, along with other metabolites, necessitates sophisticated analytical techniques for accurate detection and quantification.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating biotin derivatives. researchgate.net To resolve the specific enantiomers of biotin sulfoxide, chiral stationary phases (CSPs) are required. mdpi.comcsfarmacie.cz Polysaccharide-based CSPs, for example, have proven effective in separating chiral sulfoxides. mdpi.com An HPLC method using a CHIROBIOTIC® T column has been specifically developed for the analysis of biotin enantiomers. sigmaaldrich.com For enhanced sensitivity and specificity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnifc.gov.vnresearchgate.net The use of a deuterated internal standard in LC-MS/MS methods can compensate for sample loss during preparation and for ion suppression effects, leading to highly accurate quantification. nih.gov

Spectroscopic and Other Methods: While chromatographic techniques are dominant, other methods can differentiate biotin and its oxidized forms. A colorimetric assay using p-dimethylaminocinnamaldehyde reacts differently with biotin, its sulfoxides, and sulfone, allowing for their differentiation, particularly on chromatograms. Microbiological assays, which measure the growth of biotin-dependent microorganisms, are also used but are generally slower and may lack the specificity of chemical methods. nih.gov

TechniquePrincipleApplication for Biotin SulfoxideKey Advantages
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and resolution of d- and l-biotin sulfoxide enantiomers. mdpi.comcsfarmacie.czDirect separation of stereoisomers.
LC-MS/MSSeparation by liquid chromatography followed by mass-based detection and fragmentation.Highly sensitive and specific quantification in complex matrices like food and biological fluids. nih.govnih.govGold standard for quantification; high specificity and sensitivity.
Colorimetric AssayDifferential color development upon reaction with a specific reagent (e.g., p-dimethylaminocinnamaldehyde).Distinguishing between biotin, biotin sulfoxide, and biotin sulfone.Simple, useful for visualization on TLC plates.
Microbiological AssayMeasuring the growth of a microorganism that requires biotin.Assessing the biological activity of biotin sulfoxide as a biotin source. nih.govMeasures bioavailability; cost-effective.

Potential Applications in Biocatalysis and Chiral Synthesis

Chiral sulfoxides are valuable intermediates and auxiliaries in asymmetric organic synthesis. frontiersin.orgalmacgroup.comacsgcipr.orgnih.gov The enzymatic systems that act on biotin sulfoxide provide a model for developing novel biocatalytic applications.

Kinetic Resolution: The high enantioselectivity of sulfoxide reductases makes them ideal candidates for the kinetic resolution of racemic sulfoxides. frontiersin.orgnih.gov In this process, the enzyme selectively reduces one enantiomer of the racemic mixture to the corresponding sulfide (B99878), leaving the unreacted sulfoxide enantiomer in high enantiomeric excess. frontiersin.orgresearchgate.net Methionine sulfoxide reductases (MsrA and MsrB) have been extensively explored for this purpose, demonstrating the ability to resolve a wide range of aryl alkyl sulfoxides with excellent enantioselectivity. thieme-connect.comacs.orgacs.org For example, MsrA enzymes are used to produce (R)-sulfoxides, while MsrB can be used for the synthesis of (S)-sulfoxides. nih.govresearchgate.net This biocatalytic approach avoids the use of heavy metal catalysts and harsh reagents often employed in traditional chemical synthesis. thieme-connect.com

Kinetic Parameters of Biotin Sulfoxide Reductase from R. sphaeroides acs.orgnih.gov
Electron DonorKm (Biotin Sulfoxide)Km (Electron Donor)Ki (Biotin Sulfoxide)
NADPH714 µM65 µM6.10 mM
NADH132 µM1.25 mM-

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Biotinate sulfoxide(1-), and how should experimental procedures be documented to ensure reproducibility?

  • Methodological Answer : Synthesis typically involves controlled oxidation of biotin derivatives under anhydrous conditions. Key steps include:

  • Purification via column chromatography or recrystallization.

  • Characterization using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>95%).

  • Documentation must follow standardized protocols (e.g., detailed reagent quantities, reaction times, and analytical conditions) to enable replication. Experimental sections should prioritize clarity, with supplementary data for non-essential details .

    • Data Summary :
Synthesis MethodYield (%)Purity (HPLC)Key Characterization Techniques
Oxidation (H₂O₂)7297%¹H NMR, FT-IR, ESI-MS
Enzymatic5893%HPLC-DAD, X-ray diffraction

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Biotinate sulfoxide(1-)?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves sulfoxide group positioning and stereochemistry.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Confirms functional groups (e.g., S=O stretch at 1030–1060 cm⁻¹).
  • Data interpretation requires comparison to reference spectra and computational modeling (e.g., DFT calculations) to resolve ambiguities .

Q. What are the known biochemical pathways involving Biotinate sulfoxide(1-), and how can researchers validate its role in these pathways?

  • Methodological Answer :

  • Biotinate sulfoxide(1-) is implicated in fatty acid synthesis and oxidative stress modulation. Validation strategies include:
  • Enzyme Inhibition Assays : Measure activity changes in biotin-dependent carboxylases (e.g., acetyl-CoA carboxylase).
  • Isotopic Labeling : Track metabolite flux in cell cultures using ¹⁴C-biotin derivatives.
  • Gene Knockdown Models : Compare pathway outputs in wild-type vs. biotin-transporter-deficient systems .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction between Biotinate sulfoxide(1-) and other metabolites in complex biological systems?

  • Methodological Answer :

  • Multi-Omics Integration : Pair metabolomics (LC-MS) with transcriptomics to identify co-regulated pathways.
  • Dose-Response Studies : Use fractional factorial designs to isolate synergistic/antagonistic effects.
  • Control Strategies : Include sham-treated cohorts and internal standards (e.g., deuterated analogs) to normalize batch effects .

Q. When encountering contradictory findings in studies on Biotinate sulfoxide(1-)’s antioxidant properties, what systematic approaches should be employed to resolve these discrepancies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data across studies, adjusting for variables like pH, temperature, and cell type.
  • Sensitivity Testing : Replicate experiments under reported conditions to identify critical parameters (e.g., oxygen tension in cell cultures).
  • Mechanistic Modeling : Use kinetic assays to distinguish direct scavenging activity vs. indirect upregulation of endogenous antioxidants (e.g., glutathione) .

Q. What advanced computational models can predict the pharmacokinetic behavior of Biotinate sulfoxide(1-) in vivo?

  • Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate solubility, protein binding, and tissue permeability data.
  • Molecular Dynamics Simulations : Predict membrane penetration and sulfoxide reduction rates in hepatic microenvironments.
  • Validation : Cross-reference predictions with in vivo rodent studies measuring plasma half-life and urinary excretion .

Methodological Frameworks for Research Design

  • Research Question Formulation : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example:
    "How does Biotinate sulfoxide(1-) (Intervention) modulate lipid peroxidation (Outcome) in hepatocyte models (Population) compared to native biotin (Comparison) over 72-hour exposure (Time)?" .
  • Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to assess causality in observed effects .

Key Considerations for Reproducibility

  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Statistical Rigor : Power analyses must precede experiments to determine cohort sizes, minimizing Type I/II errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.